Superior First-Line PFS vs. Gefitinib in Phase III Head-to-Head Trial (REZOR)
In the phase III REZOR trial, rezivertinib demonstrated a significantly longer median progression-free survival (PFS) compared to gefitinib in the first-line treatment of advanced EGFR-mutated NSCLC [1]. This is a direct head-to-head comparison establishing rezivertinib's superiority over a previous standard-of-care agent.
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 19.3 months (95% CI: 13.8-22.1) |
| Comparator Or Baseline | Gefitinib: 9.6 months (95% CI: 8.4-11.3) |
| Quantified Difference | HR = 0.48 (95% CI: 0.36-0.63; p<0.0001) |
| Conditions | Phase III, multicenter, double-blind, randomized trial (REZOR) in patients with EGFR-mutated (exon 19 del or L858R) locally advanced or metastatic NSCLC (n=369) |
Why This Matters
This data provides Level I evidence for prioritizing rezivertinib over gefitinib in first-line NSCLC, which is a primary factor in formulary decisions and procurement planning.
- [1] Shi, Y., et al. (2025). Rezivertinib versus gefitinib as first-line therapy for patients with EGFR-mutated locally advanced or metastatic non-small-cell lung cancer (REZOR): a multicentre, double-blind, randomised, phase 3 study. The Lancet Respiratory Medicine. View Source
